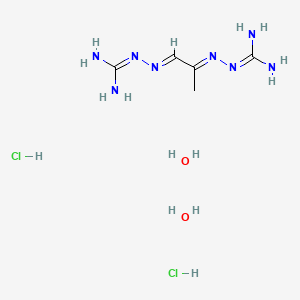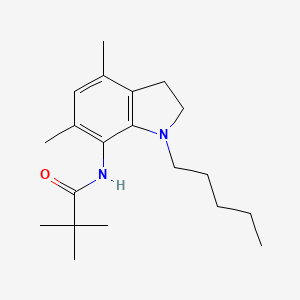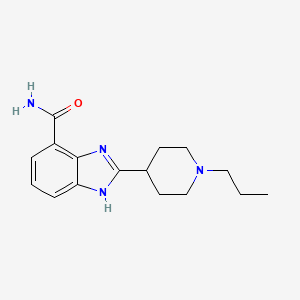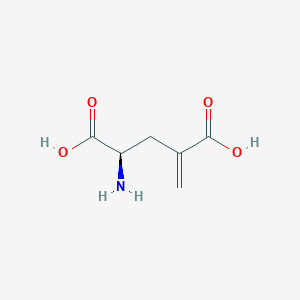
1,1'-(Methylethanedilidenedinitrilo)biguanidine dihydrochloride dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antineoplastic agent effective against myelogenous leukemia in experimental animals. Also acts as an inhibitor of animal S-adenosylmethionine decarboxylase.
Applications De Recherche Scientifique
Antiproliferative Effects
Research has shown that derivatives of 1,1'-(Methylethanedilidenedinitrilo)biguanidine possess significant antiproliferative effects on cancer cells. In a study conducted on Ehrlich ascites carcinoma cells, compounds related to 1,1'-(Methylethanedilidenedinitrilo)biguanidine demonstrated potent inhibition of cell proliferation. These compounds were found to inhibit S-adenosyl-L-methionine decarboxylase activity in tumor cells, which is a crucial enzyme in polyamine biosynthesis, a process essential for cell growth and proliferation. The study suggests that these compounds could interfere with tumor cell energy production and polyamine metabolism, leading to their antiproliferative effects (Alhonen-Hongisto, Pösö, & Jänne, 1980).
Antimicrobial Activity
Another study explored the synthesis and antimicrobial activity of polymeric guanidine and biguanidine salts, including derivatives similar to 1,1'-(Methylethanedilidenedinitrilo)biguanidine. These compounds were synthesized and tested for their efficacy against bacteria and fungi. The minimal inhibition concentration (MIC) values indicated that these polymeric compounds are effective in controlling microbial growth, with MIC values not exceeding 200 µg/ml. This demonstrates the potential of 1,1'-(Methylethanedilidenedinitrilo)biguanidine derivatives as antimicrobial agents (Zhang, Jiang, & Chen, 1999).
Antiplaque Properties
Research into the antiplaque properties of alkyl bis(biguanides), closely related to 1,1'-(Methylethanedilidenedinitrilo)biguanidine, revealed that these compounds exhibit significant antibacterial activity against oral pathogens such as Streptococcus mutans and Actinomyces species. These findings suggest the potential of 1,1'-(Methylethanedilidenedinitrilo)biguanidine derivatives in oral healthcare, particularly in the formulation of antiplaque agents (Coburn, Baker, Evans, Genco, & Fischman, 1978).
Edible Coatings
The development of carboxymethyl cellulose/sodium alginate/chitosan biguanidine hydrochloride ternary systems for edible coatings showcases another application. Chitosan biguanidine hydrochloride, a derivative, was used as a crosslinker to improve the properties of edible coatings, enhancing their thermal stability, mechanical properties, and antimicrobial activities. Such coatings can significantly reduce storage weight loss and inhibit spoilage, making them promising for food preservation (Salama, Abdel Aziz, & Alsehli, 2019).
Propriétés
Numéro CAS |
31959-87-2 |
|---|---|
Nom du produit |
1,1'-(Methylethanedilidenedinitrilo)biguanidine dihydrochloride dihydrate |
Formule moléculaire |
C5H18Cl2N8O2 |
Poids moléculaire |
293.15 g/mol |
Nom IUPAC |
2-[(E)-[(1E)-1-(diaminomethylidenehydrazinylidene)propan-2-ylidene]amino]guanidine;dihydrate;dihydrochloride |
InChI |
InChI=1S/C5H12N8.2ClH.2H2O/c1-3(11-13-5(8)9)2-10-12-4(6)7;;;;/h2H,1H3,(H4,6,7,12)(H4,8,9,13);2*1H;2*1H2/b10-2+,11-3+;;;; |
Clé InChI |
WTJBHEZHUNHLJR-RRFWXCNOSA-N |
SMILES isomérique |
C/C(=N\N=C(N)N)/C=N/N=C(N)N.O.O.Cl.Cl |
SMILES |
CC(=NN=C(N)N)C=NN=C(N)N.O.O.Cl.Cl |
SMILES canonique |
CC(=NN=C(N)N)C=NN=C(N)N.O.O.Cl.Cl |
Synonymes |
Methyl gag Methyl-gag Methylgag Methylglyoxal Bis(guanylhydrazone) MGBG Mitoguazone NSC 32946 NSC-32946 NSC32946 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(1Z,3Z)-2,3-diisocyano-4-(4-methoxyphenyl)buta-1,3-dien-1-yl]phenyl hydrogen sulfate](/img/structure/B1241971.png)
![5-[3-(2-Bicyclo[2.2.1]heptanyloxy)-4-methoxyphenyl]-1,3-diazinan-2-one](/img/structure/B1241974.png)
![4-[6-[3-Chloro-4-methoxyphenyl]spiro[2.4]hept-5-en-5-yl]benzenesulfonamide](/img/structure/B1241975.png)
![4-Phenyl-5-tridecyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1241977.png)
![[(4aR,5R,6R,7S)-7-hydroxy-3,4a,5-trimethyl-2-oxo-4,5,6,7-tetrahydrobenzo[f][1]benzofuran-6-yl] acetate](/img/structure/B1241980.png)

![1-[(3S,8R,9R,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1241984.png)
![1,5,6-trimethyl-2,2,4-trioxo-N-phenyl-3-thieno[2,3-c]thiazinecarboxamide](/img/structure/B1241986.png)
![[(3S,8S,9R,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1241989.png)
![(8R,9R,13S,14R,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1241990.png)

![(5Z)-3-(benzyliminomethyl)-5-[(4-hydroxyphenyl)methylidene]pyrrolidine-2,4-dione](/img/structure/B1241992.png)
![2-[4-(2-Pyrimidinyl)-1-piperazinyl]quinoline](/img/structure/B1241993.png)